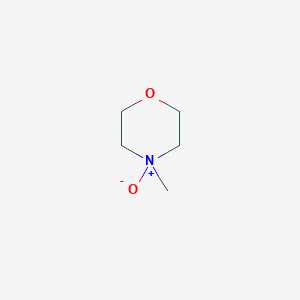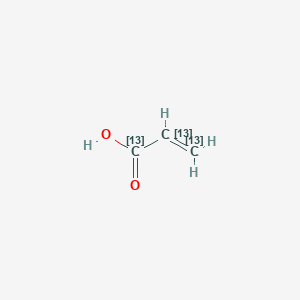
7-Hydroxy-1,4-benzodioxan-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is known to be an intermediate in the preparation of benzoxazines .
Mode of Action
As an intermediate in the synthesis of benzoxazines, it likely contributes to the formation of the benzoxazine ring structure, which is a key feature of this class of compounds .
Biochemical Pathways
Given its role as an intermediate in the synthesis of benzoxazines, it may be involved in the biochemical pathways where these compounds play a role .
Result of Action
As an intermediate in the synthesis of benzoxazines, its primary role is likely in the formation of these compounds .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dihydroxybenzene derivative with a carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control of reaction parameters ensures consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,4-benzodioxan-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include benzoxazine derivatives, which are valuable in the synthesis of polymers and other advanced materials .
Scientific Research Applications
7-Hydroxy-1,4-benzodioxan-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of advanced materials, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid include:
- 2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid
- 6-Hydroxy-7-carbonyl acid-1,4-Benzodioxane
- 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in the synthesis of benzoxazines and other advanced materials.
Properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCKXQPXYWBQSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599038 |
Source


|
| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197584-99-9 |
Source


|
| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B134685.png)



![2(3H)-Furanone, dihydro-3,4-bis[(3-methoxyphenyl)methyl]-, trans-](/img/structure/B134697.png)
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)




![2-[(3-Methoxyphenyl)methyl]-1,3-propanediol](/img/structure/B134710.png)


![diethyl 2-[(3-methoxyphenyl)methyl]propanedioate](/img/structure/B134722.png)
